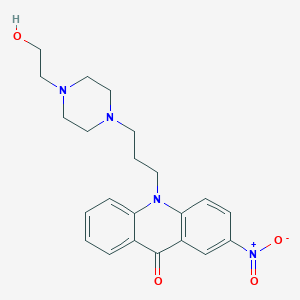
4-(3-(2-Nitro-9-(10H)acridinon-10-yl)propyl)-1-piperazineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-Nitro-9-(10H)acridinon-10-yl)propyl)-1-piperazineethanol, commonly known as ANAP, is a chemical compound that has been used in scientific research for various purposes. ANAP is a fluorescent probe that has been used to study biological systems, including live cells, tissues, and organisms.
Wirkmechanismus
ANAP works as a fluorescent probe by binding to specific molecules in biological systems. When ANAP binds to a molecule, it emits a fluorescent signal that can be detected and measured. The fluorescent signal can provide information about the location, movement, and behavior of the molecule in the biological system.
Biochemische Und Physiologische Effekte
ANAP has been shown to have minimal biochemical and physiological effects on cells and organisms. ANAP is not toxic to cells and does not interfere with normal cellular processes. However, ANAP can affect the fluorescence of other fluorescent probes, and care should be taken when using ANAP in combination with other probes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ANAP is its high sensitivity and specificity for binding to specific molecules in biological systems. ANAP emits a strong fluorescent signal when it binds to a molecule, making it easy to detect and measure. ANAP is also compatible with live cells and can be used to study biological systems in real-time.
One of the limitations of ANAP is its limited photostability. ANAP can be photobleached by exposure to light, which can limit its use in long-term experiments. ANAP is also sensitive to changes in pH and temperature, which can affect its fluorescence signal.
Zukünftige Richtungen
ANAP has a wide range of potential applications in scientific research. One future direction is the development of ANAP-based probes for specific molecules in biological systems. ANAP-based probes could be used to study the behavior of specific proteins, lipids, and nucleic acids in cells and organisms.
Another future direction is the development of ANAP-based imaging techniques for biomedical applications. ANAP could be used to develop imaging techniques for the diagnosis and treatment of diseases, such as cancer and neurological disorders.
Conclusion:
ANAP is a fluorescent probe that has been used in scientific research to study various biological systems. ANAP has high sensitivity and specificity for binding to specific molecules in biological systems and is compatible with live cells. ANAP has potential applications in the development of imaging techniques for biomedical applications and the development of ANAP-based probes for specific molecules in biological systems.
Synthesemethoden
ANAP can be synthesized in several ways. One of the most common methods is the reaction of 2-nitro-9-(10H)acridinone with 3-bromopropylamine in the presence of a base, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting product is then reacted with piperazine and ethanol to form ANAP.
Wissenschaftliche Forschungsanwendungen
ANAP has been widely used in scientific research as a fluorescent probe to study various biological systems. ANAP has been used to study the dynamics of lipid droplets in live cells, the distribution of proteins in the Golgi apparatus, and the localization of RNA in cells. ANAP has also been used to study the behavior of mitochondria in cells and the interaction between proteins and DNA.
Eigenschaften
CAS-Nummer |
107088-82-4 |
|---|---|
Produktname |
4-(3-(2-Nitro-9-(10H)acridinon-10-yl)propyl)-1-piperazineethanol |
Molekularformel |
C22H26N4O4 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-2-nitroacridin-9-one |
InChI |
InChI=1S/C22H26N4O4/c27-15-14-24-12-10-23(11-13-24)8-3-9-25-20-5-2-1-4-18(20)22(28)19-16-17(26(29)30)6-7-21(19)25/h1-2,4-7,16,27H,3,8-15H2 |
InChI-Schlüssel |
YXFPGAXZWSKMLW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C42)CCO |
Kanonische SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C42)CCO |
Andere CAS-Nummern |
107088-82-4 |
Synonyme |
4-(3-(2-nitro-9-(10H)acridinon-10-yl)propyl)-1-piperazineethanol NAPPE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



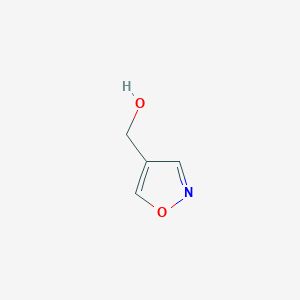
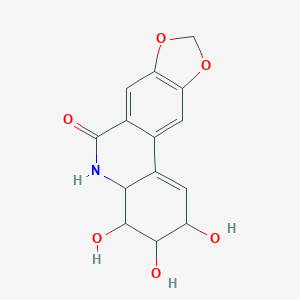
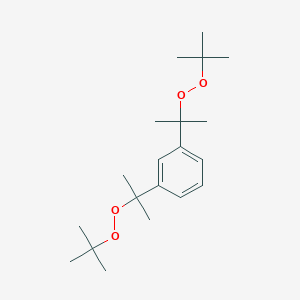
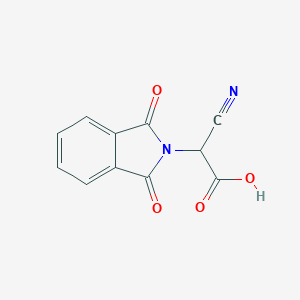
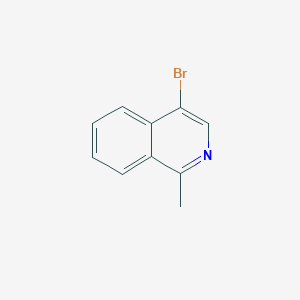
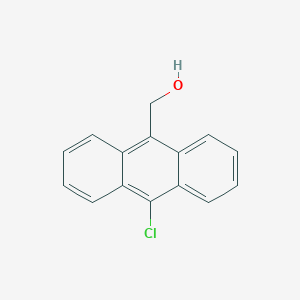
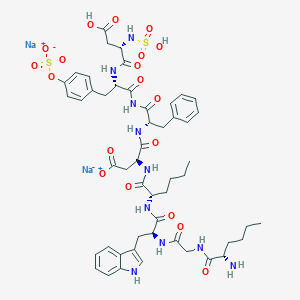
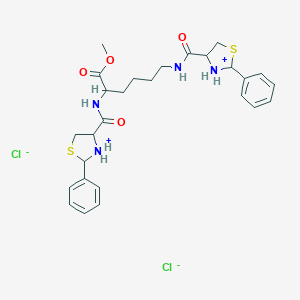
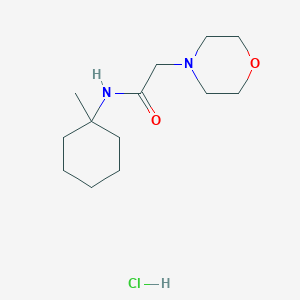
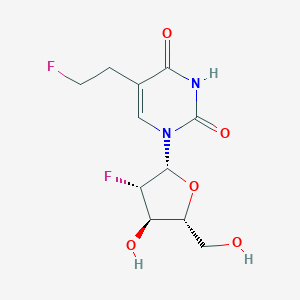
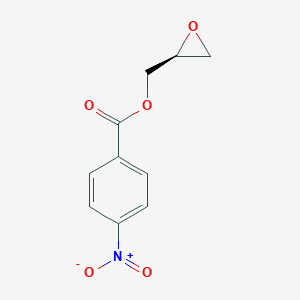
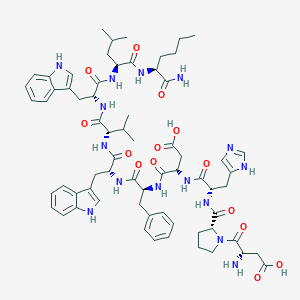
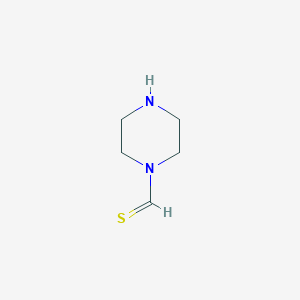
![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)